molecular formula C7H10N2O4 B114383 Ethyl 2,5-dioxopiperazine-1-carboxylate CAS No. 143411-83-0

Ethyl 2,5-dioxopiperazine-1-carboxylate

Cat. No. B114383
M. Wt: 186.17 g/mol
InChI Key: JHWIPPPKKUVBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dioxopiperazine-1-carboxylate (EDOC) is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EDOC is a cyclic derivative of glutamic acid and has a unique chemical structure that makes it a valuable tool for studying the mechanisms of action of various biological processes.

Mechanism Of Action

The mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of glutamate receptors, which are involved in various physiological processes, including neurotransmission and synaptic plasticity. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases, which play important roles in cellular signaling and regulation.

Biochemical And Physiological Effects

Ethyl 2,5-dioxopiperazine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes involved in cellular signaling and regulation, suggesting that it may have potential applications in drug discovery and development.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2,5-dioxopiperazine-1-carboxylate in laboratory experiments include its unique chemical properties, which make it a valuable tool for studying the mechanisms of action of various biological processes. Ethyl 2,5-dioxopiperazine-1-carboxylate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, the limitations of using Ethyl 2,5-dioxopiperazine-1-carboxylate include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on Ethyl 2,5-dioxopiperazine-1-carboxylate, including its potential applications in drug discovery and development, its role in modulating cellular signaling and regulation, and its potential use as a tool for studying various biological processes. Further studies are needed to fully understand the mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate and its potential side effects, as well as its potential applications in various scientific fields.

Synthesis Methods

Ethyl 2,5-dioxopiperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of glutamic acid with ethyl chloroformate and triethylamine. The resulting product is then purified through chromatography to obtain high-purity Ethyl 2,5-dioxopiperazine-1-carboxylate. The synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate is relatively straightforward and can be performed in a laboratory setting using standard chemical techniques.

Scientific Research Applications

Ethyl 2,5-dioxopiperazine-1-carboxylate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In medicinal chemistry, Ethyl 2,5-dioxopiperazine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and enzyme activity.

properties

CAS RN

143411-83-0

Product Name

Ethyl 2,5-dioxopiperazine-1-carboxylate

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

ethyl 2,5-dioxopiperazine-1-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-2-13-7(12)9-4-5(10)8-3-6(9)11/h2-4H2,1H3,(H,8,10)

InChI Key

JHWIPPPKKUVBHA-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC(=O)NCC1=O

Canonical SMILES

CCOC(=O)N1CC(=O)NCC1=O

Origin of Product

United States

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